molecular formula C8H8INO B13655982 3-Cyclopropoxy-4-iodopyridine

3-Cyclopropoxy-4-iodopyridine

Cat. No.: B13655982
M. Wt: 261.06 g/mol
InChI Key: GSBIIWCUSGLUTH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-iodopyridine is a chemical compound with the molecular formula C8H8INO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted with a cyclopropoxy group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method includes the halogenation of pyridine at the 4-position using iodine and a suitable catalyst. The cyclopropoxy group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Cyclopropoxy-4-iodopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxy-5-iodopyridine: Another pyridine derivative with similar structural features but different substitution patterns.

    3-Iodopyridine: A simpler compound with only an iodine atom at the 3-position.

    4-Iodopyridine: Similar to 3-Iodopyridine but with the iodine atom at the 4-position.

Uniqueness

3-Cyclopropoxy-4-iodopyridine is unique due to the presence of both a cyclopropoxy group and an iodine atom, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

3-cyclopropyloxy-4-iodopyridine

InChI

InChI=1S/C8H8INO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2

InChI Key

GSBIIWCUSGLUTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2)I

Origin of Product

United States

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